molecular formula C9H9NO2 B1581347 Allyl isonicotinate CAS No. 25635-24-9

Allyl isonicotinate

Cat. No. B1581347
CAS RN: 25635-24-9
M. Wt: 163.17 g/mol
InChI Key: ORSMQFTVFDSEBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Allyl Isonicotinate were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of Allyl Isonicotinate is represented by the InChI code 1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 .


Physical And Chemical Properties Analysis

Allyl Isonicotinate is a liquid at 20 degrees Celsius. It has a boiling point of 106°C/10 mmHg, a refractive index of 1.51, and a density of 1.11 .

Scientific Research Applications

Allyl Isonicotinate is a chemical compound with the molecular formula C9H9NO2 . It is a colorless to light yellow to light orange clear liquid . It has a boiling point of 106 °C at 10 mmHg and a specific gravity of 1.11 at 20/20 . It is used in various applications, but specific scientific research applications were not found in the available resources .

  • Scientific Field: Cancer Research .
  • Summary of Application: AITC has been recognized for its chemopreventive properties and toxicological perspectives . It has been investigated for its potential as a chemotherapeutic agent and epigenetic modulator .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the available resources .
  • Scientific Field: Antifungal Research

    • Summary of Application: Ethyl isothiocyanate together with allyl isothiocyanate is used as an antifungal agent against infection of Botrytis cinerea and Penicillium expansum on apples .
    • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the available resources .
    • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the available resources .
  • Scientific Field: Antifungal Research

    • Summary of Application: Ethyl isothiocyanate together with allyl isothiocyanate is used as an antifungal agent against infection of Botrytis cinerea and Penicillium expansum on apples .
    • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the available resources .
    • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the available resources .

Safety And Hazards

Allyl Isonicotinate may cause skin irritation and serious eye irritation. In case of exposure, it is recommended to wash the affected area with plenty of soap and water. If irritation persists, medical advice should be sought .

properties

IUPAC Name

prop-2-enyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSMQFTVFDSEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341242
Record name Allyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl isonicotinate

CAS RN

25635-24-9
Record name Allyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl Isonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T Kosone, Y Makido, S Okuda, A Haigo, T Kawasaki… - Crystals, 2019 - mdpi.com
… synthesis, crystal structures, and magnetic properties of a new two-dimensional (2D) Hofmann-like series, Fe II (L) 2 [Ag I (CN) 2 ] 2 (L = 3-cyano-4-methylpyridine (1), allyl isonicotinate (…
Number of citations: 7 www.mdpi.com
J Shi, B Peng, J Pei, S Peng, J Chen - Journal of Power Sources, 2009 - Elsevier
… In this paper, allyl isonicotinate (AIN), which has an electron withdrawing group, ie p-ester group, on the pyridine ring (Scheme 1), was synthesized by a simple method. The …
Number of citations: 23 www.sciencedirect.com
O Bagheri, H Dehghani - Electrochimica Acta, 2015 - Elsevier
The effect of three Isonicotinate derivatives as additives in iodide/triiodide redox electrolyte are investigated on the performance of 3-(4-carbazole-9-yl-phenyl)-2-cyano-acrylic acid (…
Number of citations: 6 www.sciencedirect.com
HS Lee, SH Bae, CH Han, SS Sekhon - Bulletin of Materials Science, 2012 - Springer
… The addition of allyl isonicotinate (AIN) has been reported to result in the negative shift of the conduction band edge of the TiO 2 and its presence in the electrolyte suppresses …
Number of citations: 9 link.springer.com
J Shi, J Liang, S Peng, W Xu, J Pei, J Chen - Solid state sciences, 2009 - Elsevier
… The electrolyte was composed of 0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPImI), 0.1 M LiI, 0.05 MI 2 , 0.65 M allyl isonicotinate (AIN), and acetonitrile as a solvent. The …
Number of citations: 49 www.sciencedirect.com
O Bagheri, H Dehghani, M Afrooz - RSC advances, 2015 - pubs.rsc.org
In this work, two new inexpensive pyridine derivatives, propyl isonicotinate (PIN) and isopropyl isonicotinate (IPIN), have been synthesized through a simple and low cost method and …
Number of citations: 13 pubs.rsc.org
S Itsuno, T Sawada, T Hayashi, K Ito - Journal of Inorganic and …, 1994 - Springer
… Allyl Isonicotinate (12). The procedure used for 11 was followed starting from isonicotinic acid (3 g, 24mmol), KzCO 3 (6.9 g, 50 retool), and allyl bromide (4.3 ml, 50 mmot) in HMPA (30 …
Number of citations: 8 link.springer.com
GE Ham - Textile Research Journal, 1954 - journals.sagepub.com
The significant fiber properties of the acrylics, such as high tenacity, solvent-resistance, heat- resistance, and spinnability from solution, are correlated with chemical structure. …
Number of citations: 36 journals.sagepub.com
M Seto - KURNS Progress Report, 2023 - repository.kulib.kyoto-u.ac.jp
Though sulfide deposition-precipitation (SDP) method was a kind of new DP method, it was a very unique method and different from DP on several points such as preparation pH. …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp
Y Bai, B Li, J Xie, X Chen, S Cheng… - Letters in Drug …, 2020 - ingentaconnect.com
Background: Our previous studies showed that α-asaronol was a potential antiepileptic candidate. Here, twelve O-terminus modified ester derivatives of α-asaronol were designed, …
Number of citations: 2 www.ingentaconnect.com

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